1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea
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Overview
Description
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiourea derivatives with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Phenylurea: The final step involves coupling the synthesized 5-trifluoromethyl-1,3,4-thiadiazole with phenylurea under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities. .
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of harmful organisms.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]oxadiazol-2-yl)-urea: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-thiourea: Similar structure but contains a thiourea group instead of a urea group.
Uniqueness
1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C10H7F3N4OS |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-phenyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C10H7F3N4OS/c11-10(12,13)7-16-17-9(19-7)15-8(18)14-6-4-2-1-3-5-6/h1-5H,(H2,14,15,17,18) |
InChI Key |
JYUUTIKMBYULRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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